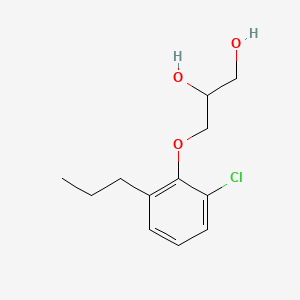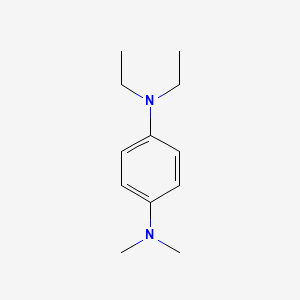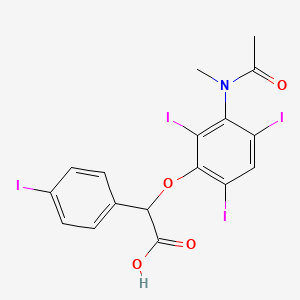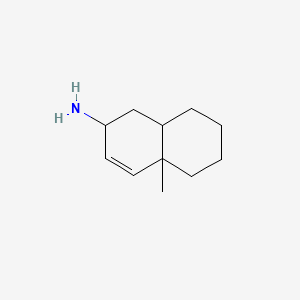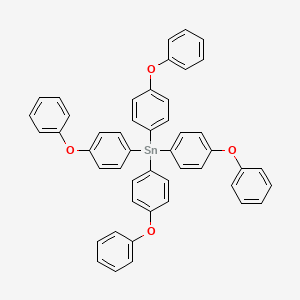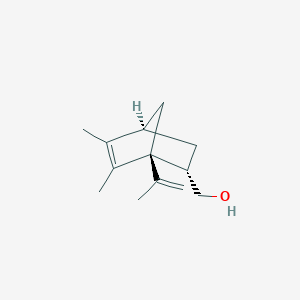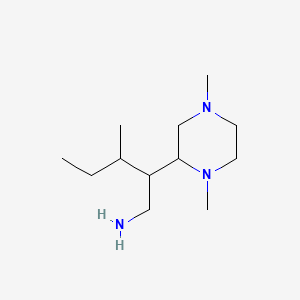![molecular formula C12H19NO2 B13808222 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile CAS No. 6309-26-8](/img/structure/B13808222.png)
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a dioxaspirodecane ring system with a nitrile group attached at the 7th position. The compound’s molecular formula is C12H19NO2, and it has a molecular weight of approximately 209.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides stability and unique reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7,9-Trimethyl-1,4-dioxaspiro[4.5]decane: Similar structure but lacks the nitrile group.
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Contains an additional nitrogen atom in the ring system.
Uniqueness
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile is unique due to the presence of the nitrile group at the 7th position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6309-26-8 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
7,9,9-trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile |
InChI |
InChI=1S/C12H19NO2/c1-10(2)6-11(3,9-13)8-12(7-10)14-4-5-15-12/h4-8H2,1-3H3 |
Clé InChI |
OAJZQIAICUCTEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC2(C1)OCCO2)(C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


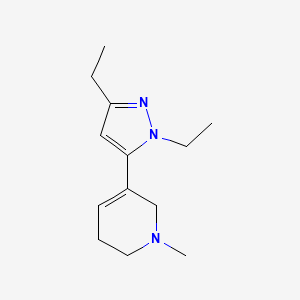
![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

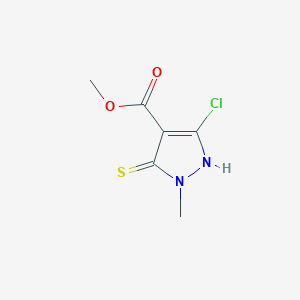
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
